2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane
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Overview
Description
2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane is a bicyclic organic compound with the molecular formula C9H16ClN. It is characterized by a unique structure that includes a chlorine atom and a nitrogen atom within a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane typically involves the reaction of 3,3-dimethyl-2-azabicyclo(2.2.2)octane with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. This ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
Substitution: Formation of alcohols or amines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines
Scientific Research Applications
2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane involves its interaction with molecular targets, such as enzymes and receptors. The chlorine atom and bicyclic structure allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,3-dimethyl-2-azabicyclo(3.2.1)octane
- 3,3-Dimethyl-2-azabicyclo(2.2.2)octane
- 2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.1)heptane
Uniqueness
2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane is unique due to its specific bicyclic structure and the presence of a chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
82666-06-6 |
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Molecular Formula |
C9H16ClN |
Molecular Weight |
173.68 g/mol |
IUPAC Name |
2-chloro-3,3-dimethyl-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16ClN/c1-9(2)7-3-5-8(6-4-7)11(9)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
QXAJHBBZOYRVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(N1Cl)CC2)C |
Origin of Product |
United States |
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